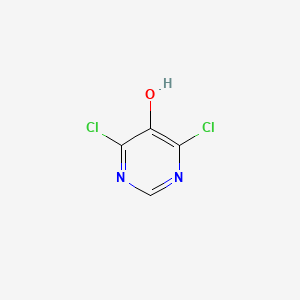

4,6-Dichloropyrimidin-5-ol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,6-dichloropyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2O/c5-3-2(9)4(6)8-1-7-3/h1,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADPCZUINQXBXLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666602 | |

| Record name | 4,6-Dichloropyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425394-89-4 | |

| Record name | 4,6-Dichloropyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloropyrimidin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyrimidine Heterocycles in Medicinal and Material Sciences

Pyrimidine (B1678525), a heterocyclic aromatic organic compound, is a fundamental scaffold in the realm of medicinal and material sciences. wjahr.comgsconlinepress.com Its derivatives are integral components of numerous biologically active molecules and play a crucial role in a wide array of biological processes. wjahr.comnumberanalytics.com The significance of pyrimidines stems from their presence in the essential building blocks of nucleic acids, DNA and RNA, namely thymine, cytosine, and uracil (B121893). gsconlinepress.comnih.gov This inherent biological relevance has made the pyrimidine nucleus a focal point for the discovery of new therapeutic agents. wjahr.com

In medicinal chemistry, pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive properties. wjahr.comgsconlinepress.comnumberanalytics.com For instance, pyrimidine-based compounds have been developed as anticancer drugs that target various stages of cancer cell proliferation and as antiviral agents used in the treatment of HIV. numberanalytics.com The versatility of the pyrimidine ring allows for functionalization at various positions, enabling the synthesis of diverse compounds with a wide range of biological activities. numberanalytics.com

The applications of pyrimidines extend beyond pharmaceuticals into the field of material science. Pyrimidine-containing polymers have been investigated for their unique properties, such as thermal stability and photoluminescence, which make them suitable for various industrial applications. numberanalytics.com Furthermore, pyrimidine derivatives are utilized in agrochemicals, including herbicides and insecticides, where they interfere with specific biological processes in pests and weeds. numberanalytics.comresearchgate.net Fused pyrimidine systems, such as pyrazolo[1,5-a]pyrimidines, are also of significant interest due to their diverse biological activities and applications in medicinal chemistry, materials science, and agrochemicals. researchgate.net

Overview of Halogenated Pyrimidines As Versatile Synthetic Intermediates

Halogenated pyrimidines are highly valuable and versatile intermediates in organic synthesis, serving as crucial building blocks for the creation of more complex molecules, particularly in the fields of medicinal and supramolecular chemistry. scite.aisci-hub.seacs.org The presence of halogen atoms on the pyrimidine (B1678525) ring significantly influences its reactivity, providing a handle for a variety of chemical transformations. scite.ai These transformations often involve nucleophilic substitution reactions where the halogen atom is displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups. nih.gov

The strategic placement of halogens, such as chlorine or bromine, on the pyrimidine scaffold allows for regioselective modifications. scite.airsc.org For example, the differential reactivity of chlorine atoms at various positions on the pyrimidine ring can be exploited to achieve sequential and controlled substitutions. This controlled reactivity is fundamental in the multi-step synthesis of complex target molecules, including pharmacologically active compounds. nih.govrsc.org

Furthermore, halogenated pyrimidines are key precursors in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. sci-hub.sersc.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for constructing the complex molecular architectures of many modern drugs and functional materials. The ability to introduce various substituents through these coupling reactions makes halogenated pyrimidines indispensable tools for generating libraries of compounds for drug discovery and material science research. sci-hub.seacs.org

Specific Context of 4,6 Dichloropyrimidin 5 Ol Within Pyrimidine Synthesis

Established Synthetic Pathways to this compound

The primary routes for synthesizing this compound involve the chemical modification of pyrimidine precursors, mainly through chlorination reactions.

Approaches involving 4,6-Dihydroxypyrimidine (B14393) Transformation

A prevalent method for synthesizing 4,6-dichloropyrimidines involves the chlorination of 4,6-dihydroxypyrimidine. guidechem.com This transformation is commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a base to neutralize the hydrochloric acid byproduct. google.com The reaction is typically conducted under anhydrous conditions.

The use of an organic base, such as a tertiary amine like triethylamine (B128534) or N,N-diisopropylethylamine, is a common practice. guidechem.comgoogle.com These bases act as acid scavengers. Another approach involves the use of phosphorus trichloride (B1173362) and chlorine gas in conjunction with phosphorus oxychloride. guidechem.comgoogle.com

Recent advancements have explored the use of triphosgene (B27547) as a safer chlorinating agent than phosphorus oxychloride, often employed with a phase-transfer catalyst like benzyltriethylammonium chloride in a suitable solvent such as o-nitrotoluene.

Strategies via Halogenation of Pyrimidine-5-ol Precursors

The direct halogenation of pyrimidine-5-ol precursors is another key strategy. This can involve the use of various halogenating agents to introduce chloro groups at the 4 and 6 positions. For instance, N-chlorosuccinimide in acetic acid can be used to introduce a chloro group at the C5 position of a uracil (B121893) derivative, which can then be converted to a dichloropyrimidine derivative using reagents like phosphorus oxychloride. google.com

The Vilsmeier-Haack reaction, which utilizes a reagent formed from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), serves not only as a formylating agent but also as a means to activate and chlorinate heterocyclic compounds. ijpcbs.comwikipedia.org This reaction proceeds through the formation of a chloroiminium ion, which acts as the reactive species. wikipedia.org While primarily used for formylation, the Vilsmeier reagent can facilitate chlorination under specific conditions. ijpcbs.com

Optimization of Reaction Conditions for Synthesis

Optimizing reaction conditions is crucial for achieving high yields and selectivity while ensuring the process is safe and scalable.

Catalyst Systems and Reaction Environment

The choice of catalyst and reaction environment significantly influences the outcome of the synthesis. In chlorination reactions with phosphorus oxychloride, the addition of a tertiary amine is common. google.com Specific examples include the use of N,N-diisopropylethylamine, which can lead to vigorous reactions requiring careful temperature control. google.com The use of catalysts like anhydrous magnesium chloride has been shown to enhance chlorination efficiency. Phase-transfer catalysts, such as benzyltriethylammonium chloride, are employed in methods using triphosgene to facilitate the reaction between the aqueous and organic phases.

The reaction solvent also plays a critical role. While some processes use phosphorus oxychloride as both a reagent and a solvent, others employ solvents like dichloroethane or o-nitrotoluene. guidechem.comwipo.int The selection of solvent can impact reaction rates, temperature control, and the ease of product purification.

Yield Enhancement and Selectivity Control

Efforts to enhance yield and control selectivity are central to the optimization of synthetic routes. In the chlorination of 4,6-dihydroxypyrimidine, yields exceeding 95% have been reported. One patented method, combining phosphorus oxychloride with phosphorus trichloride and chlorine gas, achieved a 99.4% yield after vacuum distillation.

Temperature is a critical parameter for controlling both the reaction rate and the formation of byproducts. Optimized temperatures for the chlorination of 4,6-dihydroxypyrimidine are often in the range of 100–110°C. However, some procedures require initial cooling followed by heating, with the potential for exothermic reactions that need careful management. google.com The molar ratio of reactants is another key factor, with a typical ratio of 4,6-dihydroxypyrimidine to phosphorus oxychloride being between 1:5 and 1:10.

Scalable Processes and Green Chemistry Considerations

Developing scalable and environmentally friendly synthetic processes is a growing priority. A robust and safe process for synthesizing a related compound, 4,6-dichloropyrimidine-5-carbonitrile, has been described, highlighting the importance of process safety evaluations for multi-kilogram scale production. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

The reactivity of the this compound ring is dominated by the electron-deficient nature of the pyrimidine core, which makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The two chlorine atoms at the C4 and C6 positions serve as excellent leaving groups, providing two sites for functionalization. The hydroxyl group at the C5 position plays a crucial role in modulating the reactivity and selectivity of these substitutions.

Regioselectivity and Chemodivergence in Nucleophile Incorporation

The substitution of chlorine atoms on the 4,6-dichloropyrimidine (B16783) scaffold is often regioselective. In many di- and trichloropyrimidines, nucleophilic attack preferentially occurs at the C4 and C6 positions. acs.org However, the presence of substituents on the ring can significantly alter this preference, leading to a divergence in chemical reactivity, or chemodivergence. For instance, in the closely related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), reactions with amines can lead to both amination and solvolysis products, demonstrating how reaction conditions and nucleophile choice influence the outcome. dntb.gov.uanih.gov

The regioselectivity of SNAr reactions on dichloropyrimidines is known to be highly sensitive to the electronic nature of both the substituents on the pyrimidine ring and the incoming nucleophile. researchgate.net For example, on a 2-MeSO₂-4-chloropyrimidine scaffold, SNAr reactions with amines occur selectively at the C4 position, whereas reactions with alkoxides are selective for the C2 position. eie.gr This dichotomy highlights that the nature of the nucleophile can dictate the site of reaction. In the case of this compound, the C5-hydroxyl group is expected to influence the electrophilicity of the adjacent C4 and C6 positions, potentially allowing for selective mono-substitution under carefully controlled conditions before a second substitution occurs.

Influence of Electronic and Steric Factors on SNAr Pathways

Electronic and steric factors are paramount in governing the pathways of SNAr reactions on the pyrimidine ring. researchgate.net The hydroxyl group at the C5 position of this compound exerts a dual electronic effect: it is electron-withdrawing through induction and electron-donating through resonance. This interplay influences the partial positive charge on the C4 and C6 carbons, affecting their susceptibility to nucleophilic attack.

Studies on analogous 2,4-dichloropyrimidines show that electron-donating groups on the ring can significantly alter the regioselectivity of substitution. acs.org For instance, an electron-donating group at C6 can shift the preferred site of attack from C4 to C2. acs.orgresearchgate.net Furthermore, sterically bulky substituents at the C5 position can hinder attack at the adjacent C4 and C6 positions, thereby influencing the reaction's regioselectivity. researchgate.net In the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, steric hindrance from the attacking nucleophile can drive selectivity; less hindered nucleophiles may lead to less selective reactions. mdpi.com

Mechanistic Studies of Substitution Patterns

Mechanistic insights into the substitution patterns of dichloropyrimidines have been successfully elucidated using quantum mechanics (QM) calculations. acs.org These studies often analyze the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring to predict the most likely site for nucleophilic attack. The positions with the largest LUMO lobes are generally the most electrophilic and, therefore, the most reactive towards nucleophiles. acs.orgresearchgate.net

For 2,4-dichloropyrimidines, the presence of substituents can dramatically change the size and distribution of the LUMO lobes at the C2 and C4 positions, explaining the observed shifts in regioselectivity. acs.org When the energy gap between the LUMO and the next lowest orbital (LUMO+1) is small (≤ 0.25 eV), both orbitals may need to be considered to accurately predict reactivity. researchgate.net This computational approach provides a powerful tool for understanding and predicting the substitution patterns in this compound, where the C5-hydroxyl group will modify the electronic landscape of the pyrimidine ring. The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, and the stability of this intermediate, which is enhanced by electron-withdrawing groups, influences the reaction rate. fishersci.pt

Carbon-Carbon Bond Formation via Cross-Coupling Reactions

Beyond SNAr, the chlorine substituents of this compound are amenable to various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. These methods are powerful tools for introducing aryl, heteroaryl, and other carbon-based functional groups onto the pyrimidine core. eie.gr

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Functionalization

The Suzuki-Miyaura coupling is a widely used and robust method for forming C-C bonds. While direct studies on this compound are limited, extensive research on the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) provides significant insights into its expected reactivity. nih.govmdpi.com In these studies, the dichloropyrimidine substrate was successfully coupled with a variety of aryl and heteroaryl boronic acids. nih.govmdpi.comresearchgate.net

The reactions are typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄ and a solvent like 1,4-dioxane. nih.govmdpi.com Research indicates that electron-rich boronic acids tend to provide better yields compared to electron-poor ones. nih.govmdpi.com The nitrogen atoms in the pyrimidine ring can sometimes coordinate with the palladium catalyst, potentially lowering its activity and affecting product yields. mdpi.com Microwave-assisted Suzuki couplings have also been shown to be highly efficient for C4-substitution on 2,4-dichloropyrimidines. nih.gov A two-step procedure involving Suzuki-Miyaura coupling followed by hydrodechlorination has been described for synthesizing 4-arylpyrimidines from 4,6-dichloropyrimidine, highlighting that mono-arylation can be achieved selectively. acs.org

Table 1: Suzuki-Miyaura Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with Various Boronic Acids

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 4,6-dichloro-5-(4'-methoxy-[1,1'-biphenyl]-4-yl)pyrimidine | 60 |

| 2 | 4-Methylphenylboronic acid | 4,6-dichloro-5-(4'-methyl-[1,1'-biphenyl]-4-yl)pyrimidine | 55 |

| 3 | 4-Acetylphenylboronic acid | 1-(4'-(4,6-dichloropyrimidin-5-yl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 60 |

| 4 | 3-Chlorophenylboronic acid | 4,6-dichloro-5-(3'-chloro-[1,1'-biphenyl]-4-yl)pyrimidine | 25 |

| 5 | Thiophene-2-boronic acid | 4,6-dichloro-5-(4-(thiophen-2-yl)phenyl)pyrimidine | 30 |

Data sourced from a study on a structurally similar compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in 1,4-dioxane. nih.govmdpi.com

Other Transition-Metal Catalyzed Coupling Methodologies

In addition to the Suzuki-Miyaura reaction, the chlorine atoms on the 4,6-dichloropyrimidine scaffold can be functionalized using a variety of other transition-metal-catalyzed C-C bond-forming reactions. eie.gr These alternative methods expand the range of accessible derivatives.

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide. The Stille reaction has been used to prepare polysubstituted 2-aminopyrimidines from 4,6-dichloropyrimidine precursors. acs.org It has also been applied to 2-substituted 4,6-dichloropyrimidine-5-carbaldehydes to create complex corrole (B1231805) structures. nih.gov

Sonogashira Coupling: This palladium-copper co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. The Sonogashira coupling has been successfully applied to 2-amino-4,6-dichloropyrimidine (B145751) to synthesize both mono- and bis-alkynylpyrimidine derivatives, which demonstrated cytostatic activity. mdpi.comresearchgate.net

Negishi Coupling: This reaction couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. The Negishi coupling of bis(4,6-dichloropyrimidin-5-yl)zinc with various (hetero)arylsulfonium salts has been developed as a key step in synthesizing polycyclic hetero-fused 7-deazapurine heterocycles. acs.orgnih.gov This demonstrates a powerful method for functionalizing the C5 position prior to further reactions. 4,6-Dichloropyrimidine itself also undergoes Negishi coupling to form biaryl intermediates for protein kinase C inhibitors.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) to couple with an organic halide, typically catalyzed by nickel or palladium. A series of 4,6-disubstituted pyrimidines have been synthesized from 4,6-dichloropyrimidine using Kumada coupling. dntb.gov.uaresearchgate.net

These diverse cross-coupling methodologies underscore the synthetic utility of 4,6-dichloropyrimidine derivatives as building blocks for complex molecules.

Cyclization and Annulation Reactions for Fused Heterocycles

The 4,6-dichloropyrimidine scaffold is a versatile precursor for the synthesis of various fused heterocyclic systems. The strategic placement of the chloro and hydroxyl groups allows for sequential reactions to build additional rings onto the pyrimidine core.

Purines, composed of a fused pyrimidine and imidazole (B134444) ring system, are of immense interest due to their presence in nucleic acids and their roles in various biochemical processes. researchgate.net 4,6-Dichloropyrimidine derivatives serve as key starting materials for constructing these vital biomolecules.

One common strategy involves the initial reduction of a nitro group at the 5-position of a 4,6-dichloropyrimidine to an amine. For instance, 4,6-dichloro-5-nitropyrimidine (B16160) can be reduced using tin(II) chloride to yield 4,6-dichloropyrimidin-5-amine. rsc.org This intermediate can then undergo a series of reactions to form the purine (B94841) core. A typical sequence involves nucleophilic substitution of one of the chlorine atoms with an amine, followed by cyclization to form the imidazole ring. rsc.org For example, reaction with cyclopentyl amine followed by treatment with substituted benzaldehydes under p-toluenesulfonic acid catalysis leads to the formation of 6-chloro-8,9-disubstituted-7H-purine derivatives. rsc.org The remaining chlorine atom at the 6-position can then be displaced by various nucleophiles, such as N-substituted piperazines, to afford trisubstituted purine derivatives. rsc.org

Similarly, 6,9-disubstituted purine derivatives can be synthesized from 4,6-dichloropyrimidin-5-amine. This process can involve an initial amination, for instance with benzylamine, followed by condensation with triethyl orthoformate to construct the imidazole ring, yielding 6-chloro purine intermediates. Subsequent amination at the 6-position provides the final disubstituted purine products. rsc.org Microwave-assisted synthesis has also been employed to facilitate these transformations, offering a more efficient route. rsc.org

Azapurines, specifically 8-azapurines (or 1,2,3-triazolo[4,5-d]pyrimidines), are another important class of purine analogues with applications as antitumor and antiviral agents. nih.gov The synthesis of N6-derivatives of 8-azapurine (B62227) often commences with the nucleophilic substitution of a chlorine atom on 4,6-dichloropyrimidine with an amino alcohol. nih.gov The resulting amino pyrimidine undergoes diazotization with hydrochloric acid and sodium nitrite (B80452) to form a triazolopyrimidine intermediate. nih.gov This intermediate can then be further functionalized, for example, by reaction with various amines to yield N6-amino derivatives or with hydrazine (B178648) hydrate (B1144303) followed by condensation with aromatic aldehydes to produce N6-hydrazone derivatives. nih.gov

Table 1: Synthesis of Purine and Azapurine Derivatives

| Starting Material | Reagents and Conditions | Product Type | Ref |

| 4,6-Dichloro-5-nitropyrimidine | 1. SnCl2; 2. Cyclopentyl amine, TEA; 3. Substituted benzaldehyde, p-TSA; 4. N-substituted piperazines | 6,8,9-Trisubstituted purines | rsc.org |

| 4,6-Dichloropyrimidin-5-amine | 1. Benzylamine; 2. Triethyl orthoformate, p-TSA; 3. Amines | 6,9-Disubstituted purines | rsc.org |

| 4,6-Dichloropyrimidine | 1. Amino alcohol; 2. HCl, NaNO2; 3. Amines or Hydrazine hydrate/Aromatic aldehyde | N6-Derivatives of 8-azapurine | nih.gov |

The formation of triazolo[4,5-d]pyrimidine systems, also known as 8-azapurines, is a significant derivatization strategy for 4,6-dichloropyrimidine scaffolds, leading to compounds with potential therapeutic applications, such as antiplatelet agents. nih.gov

The synthesis often begins with a nucleophilic substitution reaction on a 4,6-dichloropyrimidine derivative. For example, 4,6-dichloropyrimidin-5-amine can be reacted with an amino alcohol in the presence of a base like triethylamine. uliege.be This initial step selectively replaces one of the chloro groups.

The key step in forming the triazole ring is diazotization. The amino group at the 5-position of the pyrimidine ring is treated with a diazotizing agent, typically sodium nitrite in the presence of an acid such as hydrochloric acid, at low temperatures. nih.gov This in situ generated diazonium salt readily undergoes intramolecular cyclization to form the fused triazole ring, yielding a triazolopyrimidine core structure.

Further functionalization of the triazolopyrimidine system can be achieved through subsequent reactions. The remaining chloro group on the pyrimidine ring is still susceptible to nucleophilic substitution, allowing for the introduction of various substituents. For instance, reaction with amines or hydrazines can lead to a diverse library of 3,5,7-trisubstituted researchgate.netnih.govCurrent time information in Bangalore, IN.triazolo[4,5-d]pyrimidines. acs.org This versatility allows for the fine-tuning of the molecule's properties for specific biological targets.

The construction of pyrimido[4,5-d]pyrimidine (B13093195) and related bicyclic structures from 4,6-dichloropyrimidine derivatives represents a significant area of synthetic chemistry, yielding compounds with a wide range of biological activities, including use as cancer cell growth inhibitors and anti-inflammatory agents. nih.govrsc.org

A common approach to synthesizing pyrimido[4,5-d]pyrimidines involves utilizing 4-aminopyrimidine (B60600) derivatives as key intermediates. For instance, 2,6-dichloropyrimidin-4-amine can be condensed with aromatic aldehydes to form Schiff bases. rsc.org These intermediates can then undergo further reactions to construct the second pyrimidine ring.

Multicomponent reactions have also proven to be an efficient method for the one-pot synthesis of these bicyclic systems. rsc.orgoiccpress.com The Biginelli-type reaction, for example, involving the condensation of an aryl aldehyde, barbituric acid, and urea (B33335) or thiourea, can produce tetrahydropyrimido[4,5-d]pyrimidine-diones in excellent yields. rsc.org

Furthermore, the strategic use of 4,6-dichloropyrimidine derivatives allows for the synthesis of related fused heterocycles. For example, 1-(4,6-dichloropyrimidin-5-yl)alkan-1-ol derivatives, which can be prepared from the reaction of 5-lithiated 4,6-dichloro-2-(methylsulfanyl)pyrimidine with aldehydes, are valuable intermediates. clockss.org These alcohol derivatives can react with N-alkylglycines, where one of the chloro groups is substituted, followed by an intramolecular lactonization to form novel 8,9-dihydropyrimido[4,5-e] Current time information in Bangalore, IN.rsc.orgoxazepin-7(5H)-one ring systems. clockss.org

Table 2: Synthesis of Pyrimido[4,5-d]pyrimidines and Related Structures

| Starting Material/Intermediate | Reaction Type | Product | Ref |

| 2,6-Dichloropyrimidin-4-amine | Condensation with aromatic aldehydes | Schiff bases for further cyclization | rsc.org |

| Aryl aldehydes, barbituric acid, urea/thiourea | Biginelli-type multicomponent reaction | Tetrahydropyrimido[4,5-d]pyrimidine-diones | rsc.org |

| 1-(4,6-Dichloropyrimidin-5-yl)alkan-1-ols | Reaction with N-alkylglycines and lactonization | 8,9-Dihydropyrimido[4,5-e] Current time information in Bangalore, IN.rsc.orgoxazepin-7(5H)-ones | clockss.org |

Other Derivatization Approaches

Beyond cyclization reactions, this compound and its derivatives can undergo a variety of other transformations to introduce diverse functional groups.

The chloro groups of this compound and its analogs are highly susceptible to nucleophilic substitution by amines, a process known as amination. This reactivity allows for the introduction of a wide range of amino substituents. The reaction can be performed under catalyst-free conditions, often by heating in a suitable solvent with a base like potassium carbonate, or through palladium-catalyzed methods for more challenging substitutions. nih.gov The degree of amination, whether mono- or di-substitution, can often be controlled by the reaction conditions and stoichiometry of the reagents. nih.gov

Solvolysis is a type of nucleophilic substitution where the solvent molecule acts as the nucleophile. vedantu.com In the context of 4,6-dichloropyrimidine derivatives, using an alcohol as a solvent can lead to the substitution of a chloro group with an alkoxy group. researchgate.netmdpi.com This can sometimes be an unintended side reaction during aminations conducted in alcohol solvents, especially in the presence of a strong base which can generate alkoxide ions. researchgate.netmdpi.com

Condensation reactions are also a key derivatization strategy. For instance, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde can undergo Claisen-Schmidt condensation with ketones, such as acetophenone, in the presence of a base to form pyrimidine-based chalcones. mdpi.comnih.gov These reactions build carbon-carbon bonds and introduce new functional motifs.

The 5-hydroxyl group of this compound offers another site for derivatization, although it is generally less reactive than the chloro-substituted positions. Standard reactions for alcohols can be applied here, though the electronic nature of the pyrimidine ring can influence the reactivity.

Alkylation of the hydroxyl group can be achieved using alkyl halides in the presence of a base to form ethers. The Mitsunobu reaction, which utilizes an alcohol, a phosphine (B1218219) (like triphenylphosphine), and an azodicarboxylate (such as diethyl azodicarboxylate), provides a method to form esters or ethers under milder conditions. Oxidation of the hydroxyl group to a ketone is also a possible transformation, which would introduce a new reactive site for further functionalization. Conversely, the hydroxyl group could be removed through reduction if desired.

Development of Diverse Small Molecule Libraries

The strategic development of diverse small molecule libraries is a cornerstone of modern medicinal chemistry and drug discovery. The pyrimidine core is a well-established "privileged scaffold" due to its presence in numerous biologically active compounds and its versatile chemical functionality. This compound, in particular, represents a highly valuable starting block for library synthesis due to its multiple reactive sites that allow for controlled, sequential derivatization.

The primary strategy for elaborating the this compound scaffold involves the sequential nucleophilic aromatic substitution (SNAr) of its two chlorine atoms at the C4 and C6 positions. These positions are highly susceptible to displacement by a wide array of nucleophiles. The inherent reactivity differences, often influenced by the electronic effects of substituents and reaction conditions, can be exploited to achieve regioselective substitutions. This step-wise approach enables the systematic introduction of diverse chemical moieties, rapidly generating a large number of unique, yet structurally related, compounds from a single, common core.

Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the pyrimidine ring are excellent leaving groups, facilitating reactions with various nucleophiles. Research on analogous compounds shows that amines, in particular, are commonly used to build libraries. mdpi.comresearchgate.net For instance, in the synthesis of pyrimidine-based chalcone (B49325) analogues, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde is first reacted with a primary or secondary amine, leading to a mono-substituted product. mdpi.com The remaining chlorine atom can then be displaced in a subsequent step or the molecule can be further modified at other positions.

A study on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde demonstrated its reaction with indoline (B122111) in the presence of sodium hydroxide. mdpi.com This reaction resulted not only in the expected substitution of a chlorine atom by the amine but also in the substitution of the second chlorine by an alkoxide from the solvent (ethanol or methanol), yielding 2-amino-4-(indolin-1-yl)-6-alkoxypyrimidine-5-carbaldehydes. mdpi.com This highlights how solvent choice can be a strategic element in increasing molecular diversity during library synthesis.

The table below illustrates the types of products that can be generated from a dichloropyrimidine scaffold, based on the findings from related starting materials. mdpi.comresearchgate.net

Table 1: Illustrative Derivatization of a Dichloropyrimidine Scaffold

| Starting Material | Nucleophile | Solvent | Product Type |

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | Ethanol | 2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde |

| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | Methanol | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde |

This table is based on derivatization of an analogous compound to illustrate the synthetic strategy.

Building Fused Heterocyclic Systems

Beyond simple substitution, the dichloropyrimidine core is instrumental in constructing more complex, fused heterocyclic systems. For example, derivatives of 4,6-dichloropyrimidine-5-carboxylic acid have been used to synthesize novel 4-aminopyrazolo[3,4-d]pyrimidine libraries. rsc.org The general process involves:

Activation of the carboxylic acid (e.g., to an acid chloride).

Reaction with hydrazine to form the pyrazole (B372694) ring fused to the pyrimidine core.

Sequential substitution of the remaining chlorine atom with various amines to build diversity. rsc.org

This strategy of reaction, cyclization, and substitution is a powerful method for rapidly accessing complex chemical matter from a relatively simple starting material. The diversity points in such a library are determined by the range of nucleophiles (e.g., substituted anilines, aliphatic amines) used in the final substitution step.

The table below outlines a selection of derivatives synthesized from a pyrazolo[3,4-d]pyrimidine core, which itself was derived from a dichloropyrimidine scaffold, showcasing the potential for extensive library generation. rsc.org

Table 2: Example of a Synthesized 4-Aminopyrazolo[3,4-d]pyrimidine Library

| Core Scaffold Intermediate | Coupled Acid for Final Derivatization |

| 4-aminopyrazolo[3,4-d]pyrimidine amine | Benzoic acid |

| 4-aminopyrazolo[3,4-d]pyrimidine amine | 4-Fluorobenzoic acid |

| 4-aminopyrazolo[3,4-d]pyrimidine amine | 4-(Trifluoromethyl)benzoic acid |

| 4-aminopyrazolo[3,4-d]pyrimidine amine | 3,4-Dichlorobenzoic acid |

| 4-aminopyrazolo[3,4-d]pyrimidine amine | Thiophene-2-carboxylic acid |

This table is illustrative of library development from a scaffold created from a dichloropyrimidine precursor. rsc.org

The hydroxyl group at the C5 position of this compound adds another layer of potential for derivatization. It can serve as a handle for introducing diversity through etherification or esterification, or it can influence the electronic properties and reactivity of the pyrimidine ring, potentially affecting the regioselectivity of the SNAr reactions at C4 and C6. This trifunctional nature makes this compound an exceptionally versatile scaffold for the construction of small molecule libraries aimed at exploring broad chemical space.

Advanced Computational Chemistry Investigations

Potential Quantum Chemical Calculation Approaches

Quantum chemical calculations, particularly Density Functional Theory (DFT), are standard tools for investigating the fundamental properties of molecules like pyrimidine (B1678525) derivatives.

Analysis of Electronic Structure and Reactivity Descriptors

A hypothetical DFT study of 4,6-Dichloropyrimidin-5-ol would likely involve calculating molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) to understand its electronic behavior. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. Other reactivity descriptors that could be calculated include electronegativity, chemical hardness, and the Fukui function, which helps predict sites of nucleophilic and electrophilic attack.

Evaluation of Reaction Mechanisms and Transition States

Computational studies are invaluable for mapping out potential reaction pathways. For this compound, this could involve modeling its synthesis or its reactions with nucleophiles. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most likely reaction mechanisms and predict reaction rates.

Hypothetical Molecular Modeling and Docking Studies

Molecular modeling techniques are crucial in drug discovery for predicting how a molecule might interact with a biological target.

Prediction of Ligand-Receptor Interactions and Binding Affinities

If this compound were being investigated as a potential drug candidate, molecular docking simulations would be performed. A 3D model of the compound would be placed into the binding site of a target protein to predict its binding orientation and affinity. These simulations help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding.

Conformational Analysis and Tautomerism

The presence of the hydroxyl group on the pyrimidine ring introduces the possibility of tautomerism, where the proton can migrate to a nitrogen atom, forming a keto tautomer. Computational methods can be used to calculate the relative energies of different tautomers and conformers in various environments (e.g., gas phase or in a solvent) to determine the most stable forms. This is critical as different tautomers can have vastly different biological activities.

Prediction of Spectroscopic Properties for Structural Elucidation

Computational chemistry can predict spectroscopic data to aid in the identification and characterization of a compound. For this compound, methods like DFT can be used to calculate its expected NMR (¹H, ¹³C), IR, and Raman spectra. These predicted spectra can then be compared with experimental data to confirm the molecular structure.

While these computational methodologies are standard for pyrimidine derivatives, the specific results and detailed research findings for this compound are absent from the scientific literature. Further experimental and computational research is needed to elucidate the specific properties and potential applications of this compound.

Biological Activity and Medicinal Chemistry Research on 4,6 Dichloropyrimidin 5 Ol Derivatives

Anticancer Research Applications

The pyrimidine (B1678525) nucleus is a cornerstone in the design of anticancer agents, owing to its presence in the building blocks of DNA and RNA. nih.gov Modifications of the 4,6-dichloropyrimidine (B16783) scaffold have led to the development of compounds that interfere with various cellular processes essential for cancer cell proliferation and survival.

In Vitro Cytotoxicity and Antiproliferative Mechanisms

Novel pyrimidine derivatives have been synthesized and evaluated for their in vitro antitumor activity across various cancer cell lines. For instance, a series of 4,6-substituted pyrimidine derivatives demonstrated inhibitory activity against the proliferation of colon adenocarcinoma (LoVo), doxorubicin-resistant colon adenocarcinoma (LoVo/DX), breast cancer (MCF-7), lung cancer (A549), cervical cancer (HeLa), human leukemic lymphoblasts (CCRF-CEM), and human monocytic (THP-1) cell lines. nih.gov These compounds exhibited a more lipophilic character than doxorubicin, which may contribute to their affinity for molecular targets and their ability to passively traverse biological membranes. nih.gov

In a separate study, new 7-oxo, 7-chloro, and 7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and assessed for their antiproliferative activity. mdpi.com One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) uliege.benih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, was identified from this series. mdpi.com Furthermore, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives, synthesized from the closely related starting material 4,6-dichloropyrimidine-5-carboxylic acid, have shown promising growth inhibitory activities against a panel of 60 human tumor cell lines. rsc.org One derivative, in particular, demonstrated significantly greater activity against renal cancer cell lines than existing drugs like sorafenib and sunitinib. rsc.org

The antiproliferative mechanisms of such pyrimidine derivatives are often linked to their ability to induce cell cycle arrest and apoptosis. Molecular docking studies have suggested that these compounds can interact with key enzymes involved in cell proliferation, such as topoisomerase II. nih.gov

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 12c | Renal Cancer (UO-31) | < 0.1 | rsc.org |

| 12f | Renal Cancer | Potent | rsc.org |

| 12j | Renal Cancer | Potent | rsc.org |

| 11 | Renal Cancer | Potent | rsc.org |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) uliege.benih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione | Various | Not Specified | mdpi.com |

Targeting Kinase Pathways (e.g., Aurora Kinase, Polo-like Kinase Inhibition)

Kinases are crucial regulators of cell cycle progression and are often dysregulated in cancer, making them attractive targets for therapeutic intervention. Pyrimidine-based derivatives have been extensively investigated as kinase inhibitors.

Aurora Kinase Inhibition: The A-type Aurora kinase is frequently upregulated in various human cancers and plays a role in stabilizing oncoproteins like MYC. nih.gov A series of pyrimidine-based derivatives has been designed to inhibit Aurora A kinase activity. nih.gov Structure-based drug design led to the identification of a lead compound that potently inhibited the proliferation of high-MYC expressing small-cell lung cancer (SCLC) cell lines with an IC50 value of less than 200 nM. nih.gov Additionally, 4,6-diarylpyrimidin-2-amine derivatives have been synthesized and shown to inhibit Aurora kinase A (AURKA). One such derivative arrested the cell cycle at the G2/M phase and induced caspase-mediated apoptotic cell death in human colon cancer cells. nih.gov

Polo-like Kinase Inhibition: Polo-like kinase 1 (PLK1) is another key regulator of mitosis and a promising target for cancer therapy. While specific inhibitors of PLK1 have been developed, direct synthesis from 4,6-Dichloropyrimidin-5-ol is not prominently documented in the reviewed literature. nih.govnih.gov However, the broad interest in pyrimidine scaffolds for kinase inhibition suggests that derivatives of this compound could be explored for this purpose.

Inhibition of Heat Shock Protein 90 (TRAP1)

Tumor necrosis factor receptor-associated protein 1 (TRAP1) is a mitochondrial chaperone protein belonging to the Heat shock protein 90 (Hsp90) family. nih.gov It plays a critical role in maintaining mitochondrial integrity and helping cancer cells adapt to the tumor microenvironment. Consequently, TRAP1 has emerged as a significant target for anticancer drug development. nih.govgoogle.com

A series of purine-8-one and pyrrolo[2,3-d]pyrimidine derivatives have been developed as highly selective inhibitors of TRAP1. nih.govresearchgate.net These compounds were synthesized using starting materials such as 4,6-dichloropyrimidine-2,5-diamine, a structural isomer of the subject compound. nih.gov One of the synthesized inhibitors, compound 6f , exhibited a half-maximal inhibitory concentration (IC50) of 63.5 nM for TRAP1, with 78-fold and 30-fold selectivity over the related proteins Hsp90α and Grp94, respectively. researchgate.net This research highlights the potential of the dichloropyrimidine scaffold in generating potent and selective TRAP1 inhibitors. nih.govresearchgate.net

| Compound ID | Target | IC50 (nM) | Selectivity | Reference |

|---|---|---|---|---|

| 6f | TRAP1 | 63.5 | 78-fold vs Hsp90α, 30-fold vs Grp94 | researchgate.net |

| 5f | TRAP1 | Not Specified | 65-fold vs Hsp90α, 13-fold vs Grp94 | researchgate.net |

Antiplatelet Agent Development

Abnormal platelet aggregation is a key factor in the development of thrombotic diseases. nih.gov The P2Y12 receptor, an adenosine diphosphate (ADP) receptor on the platelet surface, is a major target for antiplatelet drugs. nih.gov

Inhibition of Platelet Aggregation (e.g., P2Y12 Receptor Modulation)

Derivatives of 4,6-dichloropyrimidine have been utilized as starting materials for the synthesis of potent antiplatelet agents. Two series of novel N6 derivatives of 8-azapurine (B62227) were designed and synthesized, exhibiting significant antiplatelet activity. nih.gov The synthesis commenced with 4,6-dichloropyrimidine and involved nucleophilic substitution, diazotization, and amination or hydrazonation. nih.gov

The resulting compounds were evaluated for their ability to inhibit ADP-induced platelet aggregation. One of the N6 hydrazone derivatives, compound IIh , was found to be the most active, with an IC50 of 0.20 µM, which is almost four times more potent than the established antiplatelet drug ticagrelor (IC50 = 0.74 µM). nih.gov Furthermore, analogues of ticagrelor, which belongs to the 1,2,3-triazolo[4,5-d]pyrimidines class, have been synthesized from 4,6-dichloropyrimidin-5-amine, demonstrating that slight modifications to the dichloropyrimidine core can yield compounds that maintain antiplatelet activity. uliege.be

Structure-Activity Relationship (SAR) Studies for Antiplatelet Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For the N6 derivatives of 8-azapurine synthesized from 4,6-dichloropyrimidine, the introduction of a hydrazone moiety at the N6 position of the 8-azapurine core led to a significant improvement in antiplatelet aggregation activities. nih.gov Several of these hydrazone derivatives achieved 100% inhibition of platelet aggregation at a concentration of 10 µM. nih.gov

The SAR of pyrimidine derivatives as antiplatelet agents is a broad area of research, with the position and nature of substituents on the pyrimidine ring greatly influencing biological activity. nih.govhumanjournals.com For instance, in a series of 2-aminopyrimidine and 2-substituted-4,6-diaminopyrimidine derivatives, the 2-aminopyrimidines were generally found to be more active than the 4,6-diaminopyrimidines in inhibiting arachidonic acid-induced platelet aggregation. nih.gov These findings underscore the importance of the pyrimidine scaffold as a versatile starting point for the development of novel antiplatelet therapies. nih.govresearchgate.net

| Compound ID | Antiplatelet Activity (ADP-induced) | IC50 (µM) | Reference |

|---|---|---|---|

| IIh | Potent Inhibitor | 0.20 | nih.gov |

| Ticagrelor (Reference) | Potent Inhibitor | 0.74 | nih.gov |

Antimicrobial and Antiviral Activity Studies

The pyrimidine core, particularly when substituted with chlorine atoms, is a key feature in a variety of compounds with potent antimicrobial and antiviral effects. Research into derivatives of this compound has revealed promising candidates for combating bacterial and viral infections.

Antibacterial Spectrum and Efficacy

Chloropyrimidine derivatives have been identified as a class of antimicrobial agents with significant in vitro activity. Studies have focused on modifying the pyrimidine core at various positions to enhance potency and spectrum. For instance, the introduction of aryl, heteroaryl, and alkylthio substituents at the 6-position has been a key strategy. nih.gov

Research on related chloropyrimidine structures has demonstrated a broad range of antibacterial action. Metal complexes of 4-amino-2,6-dichloropyrimidine, for example, have been synthesized and tested for antibacterial properties. The Cobalt(II) complex, in particular, showed broad-spectrum activity against several pathogenic bacteria. researchgate.net

Specific findings include:

Mycobacterium tuberculosis: Certain pyrimidine derivatives displayed potent in vitro antimycobacterial activity with a Minimum Inhibitory Concentration (MIC) of 0.75 µg/mL. nih.gov

Gram-Negative Bacteria: Some compounds demonstrated activity against Escherichia coli and Pseudomonas aeruginosa with an MIC of 12.5 µg/mL. nih.gov

Broad-Spectrum Activity: A Co(II) complex of 4-amino-2,6-dichloropyrimidine was effective against Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, with inhibitory zones ranging from 11.0 to 25.0 mm. researchgate.net

These findings highlight the potential of the chloropyrimidine scaffold as a basis for developing new antibacterial agents.

Table 1: Antibacterial Activity of Selected Chloropyrimidine Derivatives

| Compound/Derivative Class | Target Organism(s) | Reported Efficacy (MIC/Inhibition Zone) | Source |

|---|---|---|---|

| Substituted Pyrimidine Derivatives (3c, 3h, 3i, 3o) | Mycobacterium tuberculosis | 0.75 µg/mL | nih.gov |

| Substituted Pyrimidine Derivative (3i) | Escherichia coli | 12.5 µg/mL | nih.gov |

| Substituted Pyrimidine Derivatives (3a, 3b) | Pseudomonas aeruginosa, E. coli | 12.5 µg/mL | nih.gov |

| Co(II) complex of 4-amino-2,6-dichloropyrimidine | B. cereus, E. coli, P. aeruginosa, S. aureus | 11.0-25.0 mm | researchgate.net |

Antiviral Mechanisms and Applications

The pyrimidine scaffold is integral to several antiviral agents. The mechanism of action for many antiviral drugs involves interference with the viral life cycle, such as attachment, penetration, replication, or release. nih.gov Nucleoside analogues, for example, can be incorporated into viral DNA or RNA, leading to the termination of the replication process. nih.gov

Derivatives based on the dichloropyrimidine framework have been explored for their antiviral potential:

Human Cytomegalovirus (HCMV): 4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles, which are structurally related to pyrimidine derivatives, have shown potent and selective inhibition of HCMV. nih.gov Specifically, 2-chloro and 2-bromo analogs were active against HCMV with IC50 values ranging from 1-10 µM. nih.gov

Coronaviruses: In a study of 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which can be synthesized from pyrimidine precursors, compounds with a cyclopropylamino group showed notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com The aliphatic chain at position 7 of the core structure was found to be critical for antiviral effectiveness. mdpi.com

The antiviral action of these compounds is often related to the inhibition of viral enzymes crucial for replication, such as RNA-dependent RNA polymerase, or interference with host-regulated pathways that the virus hijacks for its own replication. nih.gov

Anti-inflammatory Research

Pyrimidine derivatives are well-recognized for their anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade. nih.govmdpi.com

Modulation of Inflammatory Mediators (e.g., COX-2, iNOS, NO Generation)

A primary mechanism for the anti-inflammatory action of pyrimidine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. nih.govmdpi.com High levels of COX-2 expression are associated with pathological states like inflammation. mdpi.com

Selective COX-2 Inhibition: Studies on various pyrimidine derivatives have demonstrated high selectivity towards COX-2 over the constitutive COX-1 isoform. nih.govmdpi.com This selectivity is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Inhibition of Inflammatory Cell Growth: Certain pyrimidine derivatives have been shown to inhibit the growth of lipopolysaccharide (LPS)-stimulated human monocytic cells in a dose-dependent manner. nih.govmdpi.com

Reduction of Reactive Oxygen Species (ROS): Beyond COX inhibition, some of these compounds exhibit antioxidant properties by reducing the levels of free radicals in inflammatory cell models. nih.govmdpi.com

Table 2: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

| Compound Class | Target | Key Finding | Source |

|---|---|---|---|

| Pyrimidine Derivatives L1, L2 | COX-1, COX-2 | High selectivity towards COX-2, comparable to meloxicam. | nih.govmdpi.com |

| Pyrimidine Derivatives L1, L2 | LPS-stimulated THP-1 cells | Dose-dependent inhibition of cell growth. | nih.govmdpi.com |

| Pyrimidine Derivatives L1, L2 | Reactive Oxygen Species (ROS) | Reduced free radical levels, confirming antioxidant properties. | nih.govmdpi.com |

| 4-indolyl-2-arylaminopyrimidine derivatives | IL-6 and IL-8 | Inhibition of LPS-induced production in HBE cells. | nih.gov |

SAR for Anti-inflammatory Potency

Structure-Activity Relationship (SAR) studies are crucial for optimizing the anti-inflammatory potency of pyrimidine derivatives. Research has identified key structural features that influence activity.

Substitution on Phenyl Rings: For 4-indolyl-2-arylaminopyrimidine derivatives, substitutions on the phenyl ring are critical. An amino group on the 5-position of the phenyl ring was identified as a potentially important pharmacophore for maintaining anti-inflammatory activity. nih.gov

Influence of Molecular Properties: In a Quantitative Structure-Activity Relationship (QSAR) study of 4-amino-2,6-diarylpyrimidine-5-carbonitriles, anti-inflammatory activity was found to be related to molecular properties. scielo.br Potentially more active compounds were predicted to have low dipole moments and partition coefficients (logP). scielo.br The atomic charges of the carbon atoms linking the aryl rings to the pyrimidine core also affect activity. scielo.br

General Trends: SAR analyses indicate that the nature and position of substituents on the core scaffold significantly impact the anti-inflammatory effect. mdpi.com For instance, substitutions at various positions of a heterocyclic scaffold like benzimidazole (often fused with or linked to pyrimidines) greatly influence activity against targets like COX-2. mdpi.com

Role as Pharmacophore Building Blocks in Drug Discovery

A pharmacophore is defined as the essential ensemble of steric and electronic features required to ensure optimal molecular interactions with a specific biological target. nih.gov The 4,6-dichloropyrimidine scaffold serves as a versatile pharmacophore building block in drug design due to its structural and electronic properties. patsnap.com

The reactivity of the two chlorine atoms at positions 4 and 6 allows for facile and differential substitution, enabling the creation of large libraries of diverse compounds. This chemical tractability makes the scaffold an excellent starting point for developing molecules that can be tailored to interact with a wide range of biological targets.

The demonstrated efficacy of its derivatives across multiple therapeutic areas—antibacterial, antiviral, and anti-inflammatory—confirms its value. nih.govmdpi.comnih.govmdpi.com By presenting key hydrogen bond acceptors (the nitrogen atoms) and providing a rigid core for the spatial arrangement of various functional groups, the dichloropyrimidine moiety can be used to design ligands that fit into the active sites of diverse enzymes and receptors. patsnap.comnih.gov This adaptability makes it a privileged structure in medicinal chemistry for the discovery of new lead compounds. researchgate.net

Design and Synthesis of Novel Bioactive Molecules

The design of novel bioactive molecules based on the 4,6-dichloropyrimidine core often involves the strategic introduction of various substituents at different positions of the pyrimidine ring to modulate biological activity. A common approach is the nucleophilic substitution of the chlorine atoms at the 4- and 6-positions and modification at the 5-position.

One notable area of investigation has been the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines, which have shown potential as inhibitors of nitric oxide (NO) production. nih.gov The design rationale for these compounds often involves exploring how different substituents at the 5-position influence the inhibitory activity. The synthesis of these derivatives can be achieved through a multi-step process starting from monosubstituted malonic acid diesters, which are condensed with guanidine. The resulting 2-amino-4,6-dihydroxypyrimidine is then chlorinated to yield the desired 2-amino-4,6-dichloropyrimidine (B145751). nih.gov

A key synthetic challenge in the preparation of these compounds can be the chlorination step. However, optimized procedures using reagents like the Vilsmeier-Haack-Arnold reagent have been developed to produce novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields. nih.gov These synthetic strategies allow for the creation of a library of compounds with diverse substituents at the 5-position, which is crucial for establishing structure-activity relationships (SAR).

For instance, a study on a series of 5-substituted 2-amino-4,6-dichloropyrimidines revealed that all tested compounds inhibited immune-activated NO production in mouse peritoneal cells. nih.gov The potency of this inhibition was found to be dependent on the nature of the substituent at the 5-position. The most effective compound in this series was 5-fluoro-2-amino-4,6-dichloropyrimidine, which exhibited significantly higher activity than the other derivatives. nih.gov

Table 1: 5-Substituted 2-amino-4,6-dichloropyrimidines and their NO Production Inhibitory Activity

| Compound | Substituent at 5-position | IC₅₀ (µM) for NO Production Inhibition | Reference |

|---|---|---|---|

| B12 | Fluoro | 2 | nih.gov |

| B5 | Isopropyl | 9-36 (range for other derivatives) | nih.gov |

| B6 | - | 9-36 (range for other derivatives) | nih.gov |

| B10 | Phenyl | 9-36 (range for other derivatives) | nih.gov |

Another important synthetic approach for modifying the 4,6-dichloropyrimidine scaffold is the palladium-catalyzed amination reaction. This method has been used to introduce adamantane-containing amines to the pyrimidine ring, which is of interest due to the potential for these derivatives to exhibit a wide range of biological activities. nih.gov The lipophilicity imparted by the adamantane group can enhance the ability of these molecules to penetrate biological membranes. nih.gov

Strategies for Lead Optimization and Drug Candidate Development

Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound to generate a preclinical candidate. This process involves iterative chemical modifications to improve potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), while minimizing toxicity.

For derivatives of the 4,6-dichloropyrimidine scaffold, lead optimization efforts would focus on systematically modifying the substituents on the pyrimidine ring. The initial screening of a compound library, such as the 5-substituted 2-amino-4,6-dichloropyrimidines for NO production inhibition, provides the initial structure-activity relationship (SAR) data that guides these modifications. nih.gov

A key strategy in lead optimization is to explore the SAR of each substituent on the pyrimidine ring independently. For example, in the development of interleukin receptor-associated kinase 4 (IRAK4) inhibitors based on a diaminopyrimidine core, hit-to-lead activities involved separate SAR studies for each of the four pyrimidine substituents. nih.gov This systematic approach allows researchers to understand the contribution of each part of the molecule to its biological activity. For instance, it was found that removing a chloro substituent at the C-4 position and introducing various heteroaryls at the C-5 position significantly impacted the inhibitory activity. nih.gov These studies led to the discovery of inhibitors with nanomolar potency and improved ligand efficiencies. nih.gov

The general process of lead optimization involves a cycle of designing and synthesizing new analogues, followed by biological testing. The data from this testing then informs the design of the next round of compounds. Key parameters that are optimized during this process include:

Potency: Increasing the affinity of the compound for its biological target. This is often achieved by modifying substituents to enhance binding interactions.

Selectivity: Ensuring the compound binds preferentially to its intended target over other related targets to minimize off-target effects.

Pharmacokinetics (ADME): Modifying the molecule to have desirable properties for absorption into the bloodstream, distribution to the site of action, metabolism into non-toxic byproducts, and excretion from the body.

Toxicity: Reducing or eliminating any toxic effects of the compound.

Table 2: Key Strategies in Lead Optimization for Pyrimidine Derivatives

| Strategy | Objective | Example Application |

|---|---|---|

| Systematic SAR studies | To understand the contribution of each substituent to biological activity. | Independent modification of substituents at the C-2, C-4, C-5, and C-6 positions of the pyrimidine ring. nih.gov |

| Introduction of diverse functional groups | To improve potency, selectivity, and ADME properties. | Synthesis of a library of 5-substituted 2-amino-4,6-dichloropyrimidines to identify the optimal substituent for NO inhibition. nih.gov |

| Bioisosteric replacement | To improve physicochemical properties and biological activity. | Replacing a chloro group with other halogens or small functional groups to fine-tune electronic and steric properties. |

| Structure-based drug design | To design molecules that fit optimally into the target's binding site. | Using the crystal structure of a target protein to guide the design of more potent and selective inhibitors. nih.gov |

The development of a successful drug candidate from a lead compound is a complex, multi-parameter optimization process that requires a deep understanding of medicinal chemistry principles and the biology of the target.

Applications in Material Science and Advanced Technologies

Development of High-Performance Materials

The 4,6-dichloropyrimidine (B16783) core is a highly reactive building block, making it a valuable intermediate in the synthesis of a wide array of organic compounds. The presence of two chlorine atoms allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of complex molecular architectures. This reactivity is being explored for the development of advanced materials with specialized characteristics.

The versatile chemical structure of 4,6-dichloropyrimidine derivatives makes them invaluable intermediates for a wide array of organic reactions and the creation of novel compounds. researchgate.netnbinno.comnbinno.com The introduction of a hydroxyl group at the 5-position, as in 4,6-Dichloropyrimidin-5-ol, can further enhance its utility in polymer science. The hydroxyl group can act as a site for polymerization or modification, potentially leading to the creation of new polymers with tailored properties. For instance, this functional group could be utilized in condensation polymerization reactions to form polyesters or polyethers. The rigid pyrimidine (B1678525) ring incorporated into the polymer backbone would be expected to impart thermal stability and mechanical strength to the resulting material.

While specific research on the direct use of this compound in high-performance polymers is emerging, the broader class of dichloropyrimidine derivatives has been successfully used in the synthesis of various functional materials. For example, they serve as precursors in the manufacturing of specialty chemicals. researchgate.netnbinno.com This established utility suggests a strong potential for this compound as a monomer or cross-linking agent in the creation of high-performance polymers for advanced applications.

Table 1: Potential Applications of this compound in Material Science

| Application Area | Potential Role of this compound | Anticipated Material Properties |

|---|---|---|

| High-Performance Polymers | Monomer in polymerization reactions (e.g., polyesters, polyethers) | High thermal stability, mechanical strength, chemical resistance |

| Functional Coatings | Component of protective or functional surface coatings | Enhanced durability, specific optical or electronic properties |

| Organic Electronics | Building block for organic semiconductors or conductors | Tailorable electronic properties, processability |

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical signal processing and data storage. rsc.org Organic molecules with specific structural features, such as "push-pull" systems, can exhibit large NLO responses. These systems typically consist of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge.

The pyrimidine core is inherently electron-deficient, making it an excellent electron-accepting component in NLO chromophores. rsc.org The development of new NLO materials often involves the strategic design and synthesis of molecules that incorporate such electron-withdrawing moieties. Computational studies, often employing Density Functional Theory (DFT), have become a crucial tool in predicting the NLO properties of new materials before their synthesis. rsc.orgresearchgate.netjocpr.com

While direct experimental NLO data for this compound is not yet widely available, theoretical investigations into related pyrimidine derivatives provide valuable insights. For instance, a study on a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), demonstrated a significant third-order nonlinear susceptibility (χ³), superior to that of known chalcone (B49325) derivatives. researchgate.netrsc.org This highlights the potential of the pyrimidine scaffold in designing efficient NLO materials.

Theoretical calculations on various pyrimidinone derivatives have shown that they can be good candidates for nonlinear optics, with high hyperpolarizability values. researchgate.netjocpr.com The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. The table below presents theoretical data for a related pyrimidinone derivative, illustrating the potential NLO properties that could be expected from molecules containing a pyrimidine core.

Table 2: Calculated Nonlinear Optical Properties of a Pyrimidinone Derivative

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | 4.02 D |

| Mean Polarizability (α) | 3.58 x 10⁻²³ esu |

| First-order Hyperpolarizability (β) | 1.15 x 10⁻³⁰ esu |

Data from a computational study on a novel pyrimidinone derivative. researchgate.netjocpr.com

The presence of the hydroxyl group and chlorine atoms on the this compound ring can be expected to influence its electronic properties and, consequently, its NLO response. The hydroxyl group can act as a weak electron donor, while the chlorine atoms are electron-withdrawing. This combination of substituents on the electron-deficient pyrimidine ring could lead to interesting NLO effects. Further computational and experimental studies are needed to fully elucidate the NLO properties of this compound and its potential for applications in advanced optical technologies.

Concluding Remarks and Future Research Perspectives

Synthesis and Derivatization Challenges and Innovations

The synthesis and subsequent derivatization of 4,6-Dichloropyrimidin-5-ol present both significant challenges and opportunities for chemical innovation. The primary hurdles lie in the controlled, selective functionalization of the three reactive sites on the pyrimidine (B1678525) ring.

Synthesis: Historically, methods to synthesize pyrimidines featuring a hydroxyl group at the C5 position were not well-established. However, recent innovations have provided viable pathways. One efficient method involves a multi-step sequence starting from 2-amino-4,6-dichloropyrimidine (B145751). This precursor undergoes formylation at the C5 position, followed by the conversion of the chloro-groups to methoxy-groups, and subsequent oxidation of the formyl group to a hydroxyl group, which proceeds through a Baeyer-Villiger-type oxidation mechanism thieme.com. The foundational 4,6-dichloropyrimidine (B16783) core itself is typically synthesized by chlorinating 4,6-dihydroxypyrimidine (B14393) using reagents like phosphorus oxychloride or thionyl chloride google.commdpi.com.

Derivatization Challenges: The main challenge in derivatizing this compound is achieving regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms at the C4 and C6 positions are electronically similar, making it difficult to replace one selectively while leaving the other intact.

Competitive Reactions: When reacting with nucleophiles, a mixture of mono- and di-substituted products is often formed, complicating purification and reducing the yield of the desired mono-substituted intermediate nih.gov.

Solvolysis: In studies with the closely related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), it was observed that alcoholic solvents can participate in the reaction, leading to the formation of undesired alkoxy by-products (solvolysis) mdpi.comresearchgate.net. This side reaction is promoted by basic conditions, which are often required for the primary amination reaction mdpi.com.

Tautomerism: For amino-substituted dichloropyrimidines, the existence of prototropic tautomers has been observed, which can influence reactivity and requires careful characterization, for instance by using variable temperature NMR spectroscopy nih.gov.

Innovations in Selective Derivatization: To overcome these challenges, researchers are exploring several innovative strategies.

Catalysis: Palladium-catalyzed reactions, such as the Suzuki coupling and Buchwald-Hartwig amination, have become powerful tools for the selective functionalization of chloropyrimidines. These methods can offer greater control over which chlorine atom reacts, although they may require careful optimization of ligands, bases, and reaction conditions nih.govresearchgate.net.

Reaction Control: In SNAr reactions, controlling factors such as temperature, solvent, and the nature of the base can help favor mono-substitution over di-substitution. For instance, using milder bases or running the reaction at lower temperatures can sometimes improve selectivity.

Environmentally Benign Methods: Innovations include the development of solvent-free, microwave-assisted synthesis protocols for pyrimidine derivatives, which can reduce reaction times and improve environmental friendliness mdpi.com. The use of water as a solvent for nucleophilic substitution on polyhalogenated pyridines has also been explored as a green chemistry approach researchgate.net.

Emerging Therapeutic Areas and Biological Targets

The pyrimidine scaffold is a well-established "privileged structure" in drug discovery, known for its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems like a phenyl ring nih.gov. Derivatives of this compound are being investigated, or hold potential, across several key therapeutic areas, primarily in oncology and inflammatory diseases. The versatility of the core allows for the introduction of diverse functional groups at the C4, C5, and C6 positions, enabling the fine-tuning of activity against various biological targets.

Oncology: Cancer remains a primary focus for the development of pyrimidine-based drugs mdpi.comresearchgate.net. Several classes of protein kinases, which are often dysregulated in cancer, have been identified as key targets.

Protein Kinase Inhibitors: Pyrimidine derivatives are potent inhibitors of various protein kinases crucial for cancer cell proliferation and survival. These include Epidermal Growth Factor Receptor (EGFR), B-Raf, MEK, and Cyclin-Dependent Kinases (CDKs) nih.govnih.gov. The 4,6-disubstituted pyrimidine structure is particularly effective for targeting the ATP-binding pocket of these enzymes nih.gov. Substituted 4,6-diaminopyrimidines, for example, are being explored for lung cancer treatment due to their ability to block EGFR nih.gov.

Other Anticancer Mechanisms: Beyond kinase inhibition, pyrimidine derivatives have shown efficacy against other cancer-related targets. For instance, certain compounds act as lipoxygenase inhibitors, which has relevance in cancer chemoprevention as the enzyme and its metabolites are often elevated in cancer cells dovepress.com.

Anti-inflammatory and Immunomodulatory Agents: Chronic inflammation is an underlying factor in many diseases. Pyrimidine derivatives have shown significant promise as anti-inflammatory agents.

Nitric Oxide (NO) Inhibition: A study on 5-substituted 2-amino-4,6-dichloropyrimidines revealed their ability to inhibit the production of nitric oxide in immune-activated cells nih.gov. The most potent compound, the 5-fluoro derivative, had an IC₅₀ of 2 µM nih.gov. This suggests that derivatives of this compound could be developed as inhibitors of nitric oxide synthase for conditions where excess NO is pathogenic.

Cytokine Modulation: Other pyrimidine-based compounds have been shown to exert anti-inflammatory effects by modulating cytokine profiles, such as by decreasing levels of the pro-inflammatory cytokine TNF-α researchgate.net.

The table below summarizes potential therapeutic applications and biological targets for which derivatives of this compound could be designed, based on activities reported for structurally related compounds.

| Therapeutic Area | Biological Target(s) | Rationale / Example from Related Compounds |

| Oncology | Protein Kinases (EGFR, B-Raf, MEK, CDKs) | Substituted 4,6-diaminopyrimidines inhibit EGFR for lung cancer treatment nih.gov. Pyrazolo[1,5-a]pyrimidines are potent inhibitors of multiple cancer-related kinases nih.gov. |

| Lipoxygenase | Dihydropyrimidine analogues show significant lipoxygenase inhibitory activity, relevant for cancer chemoprevention dovepress.com. | |

| Inflammatory Diseases | Nitric Oxide Synthase (NOS) | 5-substituted 2-amino-4,6-dichloropyrimidines inhibit immune-activated nitric oxide production nih.gov. |

| Cytokine Pathways (e.g., TNF-α) | Certain pyrimidine derivatives reduce levels of pro-inflammatory cytokines like TNF-α researchgate.net. | |

| Infectious Diseases | Various (Viral/Bacterial Enzymes) | The pyrimidine core is found in a wide range of antimicrobial and antiviral drugs, though specific targets for this scaffold are still under exploration mdpi.combiomedpharmajournal.org. |

Integration of Computational and Experimental Methodologies

The rational design of novel derivatives of this compound is greatly enhanced by the tight integration of computational chemistry and experimental synthesis. This synergistic approach allows for the prediction of reactivity, the elucidation of reaction mechanisms, and the optimization of ligand-target interactions before committing to resource-intensive laboratory work.

Predicting Reactivity and Regioselectivity: A key challenge in the derivatization of this compound is controlling the regioselectivity of nucleophilic substitution at the C4 and C6 positions.

Density Functional Theory (DFT): Computational methods like DFT can be used to model the electronic structure of the molecule. By calculating parameters such as electrostatic potential maps and partial atomic charges, researchers can predict which of the two carbon atoms bearing a chlorine atom is more electrophilic and thus more susceptible to nucleophilic attack. For example, in a study of the related molecule 4,6-dichloro-5-nitrobenzofuroxan, DFT calculations of Mulliken charges correctly predicted that the C4 position was significantly more electron-deficient and therefore the exclusive site of substitution, which was confirmed experimentally mdpi.com. Such calculations can guide the choice of reagents and reaction conditions to achieve the desired selective substitution on the this compound scaffold.

Structure-Based Drug Design: For developing new therapeutic agents, computational docking is an indispensable tool.